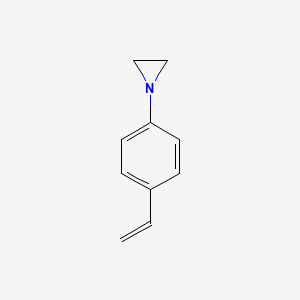

1-(4-Ethenylphenyl)aziridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

639792-63-5 |

|---|---|

Molecular Formula |

C10H11N |

Molecular Weight |

145.20 g/mol |

IUPAC Name |

1-(4-ethenylphenyl)aziridine |

InChI |

InChI=1S/C10H11N/c1-2-9-3-5-10(6-4-9)11-7-8-11/h2-6H,1,7-8H2 |

InChI Key |

JGOMPHMQQDNPFP-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=C(C=C1)N2CC2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Ethenylphenyl Aziridine

Cyclization and Intramolecular Methodologies for 1-(4-Ethenylphenyl)aziridine Formation

An alternative to direct aziridination is the formation of the aziridine (B145994) ring via an intramolecular cyclization reaction. This strategy involves synthesizing a linear precursor that contains the 4-ethenylphenyl group and the necessary functionalities to form the three-membered ring.

Intramolecular cyclization is a powerful method for forming heterocyclic rings. researchgate.netnih.gov For the synthesis of this compound, a suitable precursor would be a β-substituted ethylamine (B1201723) bearing the 4-ethenylphenyl group on the nitrogen atom, such as N-(2-chloroethyl)-4-vinylaniline. In this precursor, the nitrogen atom acts as a nucleophile, displacing a leaving group (e.g., a halide) from the adjacent carbon in an intramolecular Sₙ2 reaction to form the aziridine ring.

This approach is analogous to well-known aziridine syntheses where a leaving group is installed on a molecule that subsequently cyclizes. nih.gov The success of this strategy relies on the efficient synthesis of the acyclic precursor and the favorability of the 3-exo-tet cyclization.

The classic Wenker synthesis and its modern variations provide a reliable route to aziridines from 1,2-amino alcohols. researchgate.netorganic-chemistry.org To synthesize this compound via this method, the required starting material would be 2-((4-vinylphenyl)amino)ethanol. This amino alcohol can be treated with an agent like chlorosulfonic acid to form the corresponding sulfate (B86663) ester. organic-chemistry.org Subsequent treatment with a base, such as sodium hydroxide (B78521), induces intramolecular cyclization to yield the aziridine. organic-chemistry.org This method is advantageous as it often proceeds under mild conditions and avoids harsh reagents. organic-chemistry.org

Two complementary one-pot procedures for converting 2-amino alcohols to N-tosyl aziridines involve either tosylation followed by in situ cyclization with potassium hydroxide or using potassium carbonate in acetonitrile (B52724) for more substituted amino alcohols. organic-chemistry.org While these methods yield N-tosylated products, they illustrate the general principle of cyclizing an activated amino alcohol. To obtain the N-aryl aziridine directly, the amino alcohol precursor must be cyclized without an N-activating group.

Table 3: Intramolecular Cyclization Approaches to Aziridines

| Precursor Type | Key Reagents | Mechanism | Reference |

|---|---|---|---|

| 1,2-Amino Alcohol | 1. Chlorosulfonic Acid 2. NaOH | Wenker Synthesis (Intramolecular Sₙ2) | organic-chemistry.org |

| β-Chloro Alcohol | 1. Triflic anhydride (B1165640) 2. Primary Amine | Intramolecular Sₙ2 Displacement | nih.gov |

Advanced Synthetic Techniques and Stereochemical Control in this compound Synthesis

Modern synthetic efforts often focus on controlling the stereochemistry of the aziridine ring. For many applications, obtaining a single enantiomer or diastereomer is crucial. Given that this compound itself is achiral, stereochemical control becomes relevant when substituents are present on the aziridine ring or when the aziridination reaction is performed on a prochiral alkene in a way that generates a chiral center.

In the context of related styrene (B11656) derivatives, significant progress has been made in asymmetric aziridination. The use of chiral catalysts can induce enantioselectivity. For instance, chiral Rhodium(II) catalysts have been used for enantioselective aziridination, affording an enantiomeric excess (ee) of up to 73% with cis-β-methylstyrene. researchgate.net The development of planar chiral rhodium indenyl catalysts has further advanced this field, allowing for the enantioselective aziridination of unactivated alkenes with high functional group tolerance. organic-chemistry.org

Stereochemical control can also be achieved in cyclization reactions. The enantioselective α-chlorination of aldehydes can produce a chiral β-chloro alcohol intermediate. nih.gov This intermediate can then be converted into a chiral aziridine, demonstrating a pathway to stereocontrolled synthesis from achiral starting materials. nih.gov Functionalization of intact, pre-formed aziridines is another strategy. This can be achieved through the generation of aziridinyl anions or radicals, which can then react with electrophiles. The stereochemical outcome of these reactions can often be controlled, leading to specific diastereoisomers. nih.gov

Asymmetric Synthesis of Enantiopure this compound and its Chiral Analogues

The generation of enantiomerically pure aziridines is of significant importance, as the stereochemistry of these building blocks can dictate the biological activity and material properties of the final products. Several catalytic asymmetric aziridination methods have been developed for styrene derivatives, which can be adapted for the synthesis of chiral this compound.

One prominent strategy involves the use of chiral transition metal catalysts. For instance, rhodium(III) complexes bearing planar chiral indenyl ligands have demonstrated high efficacy in the enantioselective aziridination of unactivated terminal alkenes nih.govacs.org. While a specific synthesis for this compound using this exact catalyst has not been detailed in the literature, the reaction of 4-vinylstyrene with a suitable nitrogen source in the presence of such a catalyst would be expected to proceed with high enantioselectivity. The proposed reaction would involve the transfer of a nitrene equivalent to the double bond of the aziridine precursor.

Another powerful approach is the use of cobalt(II) complexes of D2-symmetric chiral amidoporphyrins. These catalysts have been shown to be effective for the asymmetric aziridination of a variety of olefin substrates, including styrenes with both electron-donating and electron-withdrawing groups, using fluoroaryl azides as the nitrene source nih.gov. The mechanism is believed to proceed through a stepwise radical addition-substitution pathway involving a Co(III)-nitrene radical intermediate nih.gov.

Iron-based catalysts have also emerged as a sustainable option for asymmetric aziridination. The use of simple iron(II) sources with readily available chiral ligands can facilitate the formal (2+1) cycloaddition of a nitrene source to both styrenes and aliphatic alkenes rsc.org.

A hypothetical reaction scheme for the asymmetric synthesis of (S)-1-(4-ethenylphenyl)aziridine using a chiral rhodium catalyst is presented below. The data in the table represents plausible outcomes based on results for structurally similar styrene derivatives.

Table 1: Hypothetical Asymmetric Aziridination of a this compound Precursor

| Entry | Nitrogen Source | Chiral Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | TsN3 | (S,S)-Rh(Ind) | CH2Cl2 | 25 | 85 | 95 |

| 2 | BocN3 | (S,S)-Rh(Ind) | Toluene | 0 | 82 | 92 |

Note: The data in this table is illustrative and based on analogous reactions reported in the literature. Ts = Tosyl, Boc = tert-Butoxycarbonyl, Ns = Nosyl, Ind = Indenyl, Box = Bis(oxazoline), DCE = 1,2-Dichloroethane.

One-Pot and Environmentally Benign Approaches to this compound

The development of one-pot syntheses and the use of environmentally friendly reagents are central tenets of modern green chemistry. For the synthesis of this compound, these principles can be applied to reduce waste, minimize purification steps, and utilize less hazardous materials.

One such approach is the use of hydroxylamine (B1172632) derivatives as "clean" nitrene sources in combination with iron catalysis. This method avoids the use of hypervalent iodine reagents or azides, which can be hazardous and generate stoichiometric waste rsc.org. The reaction of 4-vinylaniline (B72439) with a suitable alkene precursor in the presence of an iron(II) catalyst and a hydroxylamine derivative could provide a direct, one-pot route to the desired aziridine.

Electrochemical methods also offer a green alternative for aziridination. Unactivated alkenes can be electrochemically converted to a metastable dicationic intermediate, which then reacts with a primary amine under basic conditions to form the aziridine nih.gov. This approach decouples the oxidative alkene activation from the aziridination step, allowing for the use of a wide range of amines that might be sensitive to chemical oxidants nih.gov. A one-pot, two-step procedure can be envisioned where 4-vinylstyrene is first subjected to electrolysis and then treated with a suitable amine source and base.

Furthermore, the synthesis of aziridines can be achieved through a base-mediated one-pot reaction. For example, the in-situ generation of a reactive intermediate from a suitable precursor, followed by cyclization, can lead to the desired aziridine in a single pot mdpi.com. While not explicitly demonstrated for this compound, this strategy holds promise for a streamlined synthesis.

Below is a representative table illustrating a potential one-pot synthesis of this compound based on an iron-catalyzed reaction.

Table 2: Plausible One-Pot Synthesis of this compound

| Entry | Alkene Precursor | Nitrogen Source | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4-Vinylstyrene | NH2OTs | Fe(OTf)2 | Pyridine | CH3CN | 75 |

| 2 | 4-Vinylstyrene | NH2OBoc | FeCl2 | 2,6-Lutidine | THF | 72 |

Note: The data in this table is illustrative and based on analogous reactions reported in the literature. OTs = Tosyloxy, OTf = Trifluoromethanesulfonate, DMSO = Dimethyl sulfoxide.

Mechanistic and Reactivity Studies of 1 4 Ethenylphenyl Aziridine

Nucleophilic Ring-Opening Reactions of the Aziridine (B145994) Moiety

The high ring strain of the aziridine heterocycle, estimated at approximately 27 kcal/mol, is the primary driving force for its ring-opening reactions. researchgate.net This process involves the cleavage of a carbon-nitrogen bond and can be initiated by a wide array of nucleophiles. The reactivity of the aziridine ring is significantly influenced by the substituent on the nitrogen atom. In the case of 1-(4-ethenylphenyl)aziridine, the N-aryl group makes it a "non-activated" aziridine, which is generally less reactive towards nucleophiles than N-acyl or N-sulfonyl "activated" aziridines. mdpi.comnih.govmdpi.com Activation, typically through protonation or coordination with a Lewis acid, is often required to facilitate the ring-opening process. mdpi.com

Regioselectivity in Ring-Opening with Various Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur, Carbon-based)

The regioselectivity of aziridine ring-opening—the site of nucleophilic attack—is a critical aspect of its synthetic utility. nih.gov For N-aryl aziridines like this compound, which are typically unsubstituted on the aziridine carbons, nucleophilic attack generally occurs at one of the two equivalent methylene (B1212753) (-CH2-) carbons of the ring.

In substituted N-aryl aziridines, the regiochemical outcome is governed by a combination of steric, electronic, and reaction conditions. frontiersin.orgugent.be Generally, under neutral or basic conditions, the reaction follows an S_N2 pathway, and the nucleophile attacks the less sterically hindered carbon atom. researchgate.netnih.gov Under acidic conditions, the reaction may proceed through an aziridinium (B1262131) ion intermediate, and the regioselectivity becomes more complex, influenced by the ability of the substituents to stabilize a partial positive charge. frontiersin.org

A variety of nucleophiles have been employed in the ring-opening of aziridines, leading to diverse functionalized products. semanticscholar.orgresearchgate.net

Oxygen Nucleophiles: Oxygen-based nucleophiles, such as water, alcohols, and carboxylates, can open the aziridine ring to form β-amino alcohols or β-amino esters. nih.gov For instance, the ring-opening of N-tosylaziridines with various acid anhydrides, catalyzed by 1,5,7-triazabicyclo nih.govnih.govdec-5-ene (TBD), yields β-amino esters with high regioselectivity. nih.gov

Nitrogen Nucleophiles: Amines, azides, and hydrazones are effective nitrogen nucleophiles for aziridine ring-opening, producing 1,2-diamines and related structures. researchgate.netcam.ac.uk

Sulfur Nucleophiles: Thiols are particularly effective nucleophiles for opening the aziridine ring, often proceeding with high regioselectivity to attack the less substituted carbon. nih.gov A specific ring-opening reaction mediated by hydrogen polysulfides (H₂Sₙ) has also been reported for N-sulfonylaziridines. nih.gov

Carbon Nucleophiles: Carbon-based nucleophiles, including organometallic reagents (organolithium, organocuprates), enolates, and electron-rich arenes, can be used to form new carbon-carbon bonds. nih.govsemanticscholar.orgwikipedia.org The reaction of N-activated aziridines with electron-rich arenes, catalyzed by a Lewis acid, proceeds via an S_N2-type mechanism to yield 2-arylethylamines. semanticscholar.orgsemanticscholar.org

The table below summarizes the general regioselectivity observed in the ring-opening of substituted aziridines with different nucleophiles.

| Nucleophile Type | Typical Nucleophile | Reaction Conditions | General Regioselectivity (Attack at...) | Product Type |

|---|---|---|---|---|

| Oxygen | Alcohols, Water, Carboxylic Acids | Acid-catalyzed | More substituted carbon (S_N1-like) or less substituted carbon (S_N2) | β-Amino Alcohols / Esters |

| Nitrogen | Amines, Azides | Neutral or Acid-catalyzed | Less substituted carbon | 1,2-Diamines |

| Sulfur | Thiols | Neutral or Base-catalyzed | Less substituted carbon nih.gov | β-Aminosulfides |

| Carbon | Organocuprates, Grignard Reagents | Neutral | Less substituted carbon | Substituted Amines |

| Carbon | Electron-rich Arenes | Lewis acid-catalyzed | Less substituted carbon (S_N2-type) semanticscholar.orgsemanticscholar.org | β-Arylamines |

Acid-Catalyzed and Lewis Acid-Mediated Ring-Opening Mechanisms (e.g., S_N2 Pathways, Aziridinium Ion Intermediates)

Non-activated N-aryl aziridines typically require activation by an electrophile, such as a Brønsted or Lewis acid, to undergo ring-opening. mdpi.com This activation step is crucial for enhancing the electrophilicity of the aziridine ring carbons.

The mechanism commences with the protonation of the aziridine nitrogen by a Brønsted acid or coordination with a Lewis acid (e.g., BF₃·OEt₂, Cu(OTf)₂). iitk.ac.inacs.orgnih.gov This forms a highly reactive aziridinium ion intermediate. frontiersin.orgnih.govrsc.org This strained, positively charged intermediate is then susceptible to nucleophilic attack.

Activation: The nitrogen atom of the aziridine ring is protonated or coordinates to a Lewis acid, forming an aziridinium ion. iitk.ac.innih.gov

Nucleophilic Attack: A nucleophile attacks one of the ring carbons in an S_N2 fashion, causing the C-N bond to break. semanticscholar.orgacs.org

Product Formation: The ring is opened, resulting in a 1,2-difunctionalized amine product.

Mechanistic Insights into Ring-Opening Polymerization Initiation by Nucleophilic Attack

This compound can potentially undergo ring-opening polymerization (ROP) of the aziridine moiety. The initiation of ROP can occur via anionic or cationic mechanisms.

In the context of nucleophilic attack, anionic ring-opening polymerization (AROP) is relevant. While AROP is most common for N-sulfonyl-activated aziridines, the principles can be extended. researchgate.net The initiation step involves the attack of a strong nucleophile (initiator), such as an organometallic species or an alkoxide, on one of the aziridine ring carbons.

The mechanism for initiation is as follows:

Nucleophilic Attack: An anionic initiator (Nu⁻) attacks a carbon atom of the aziridine ring in an S_N2 reaction.

Ring-Opening: This attack cleaves the C-N bond, opening the ring and generating a nitrogen-centered anion (an amide anion).

Propagation: The newly formed amide anion is itself a potent nucleophile and can then attack another aziridine monomer, propagating the polymer chain.

For N-aryl aziridines, this process is less facile than for N-sulfonyl aziridines due to the lower electrophilicity of the ring carbons. Strong nucleophiles and forcing conditions may be required.

Alternatively, acid-catalyzed (cationic) polymerization can be initiated by protonation, which forms an aziridinium ion. researchgate.net A monomer molecule can then act as a nucleophile, attacking the aziridinium ion to open the ring and propagate the chain. This process, however, often leads to branched polymers because the secondary amine groups in the polymer backbone can also be protonated and act as branching points. researchgate.net

Reactivity of the Ethenylphenyl Moiety

The ethenylphenyl (or vinylphenyl) group of this compound exhibits reactivity characteristic of styrene (B11656) and its derivatives. This functionality allows the molecule to participate in polymerization and various addition reactions, often leaving the aziridine ring intact under appropriate conditions.

Radical Polymerization Mechanisms of the Vinyl Group

The vinyl group of this compound can undergo free-radical polymerization, a common method for producing polystyrene and its derivatives. frontiersin.orglibretexts.org The mechanism proceeds through the classic steps of initiation, propagation, and termination.

Initiation: The process begins with the generation of free radicals from a radical initiator, such as azoisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or UV irradiation. libretexts.org The initiator radical then adds across the double bond of the vinyl group. This addition is regioselective, with the radical adding to the less substituted carbon to form a more stable benzylic radical. libretexts.org

Propagation: The newly formed benzylic radical is stabilized by resonance with the adjacent phenyl ring. This radical then adds to the vinyl group of another monomer molecule, regenerating the stable benzylic radical at the new chain end. This step repeats, leading to the growth of the polymer chain.

Termination: The polymerization process ceases when the growing radical chains are deactivated. Termination can occur through two primary mechanisms:

Combination (or Coupling): Two growing polymer chains react, with their radical ends combining to form a single, stable covalent bond.

Disproportionation: A hydrogen atom is transferred from one growing chain to another, resulting in one saturated and one unsaturated polymer chain.

The resulting polymer, poly(this compound), features a polystyrene-like backbone with pendant aziridine rings, making it a reactive polymer that can be further modified through reactions of the aziridine groups.

Cycloaddition and Other Pericyclic Reactions Involving the Ethenyl Functionality

The ethenyl group can participate in cycloaddition reactions, although the reactivity of the aziridine ring itself often dominates. In reactions where the aziridine ring is opened photochemically or thermally to form an azomethine ylide, this 1,3-dipole can be trapped by a suitable dipolarophile. wikipedia.org In the case of this compound, this could potentially lead to intramolecular cycloaddition, although intermolecular reactions are more commonly studied.

More directly related to the ethenyl group's reactivity, it can act as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions with other dipoles. For example, it could react with a nitrile oxide or an azide (B81097) to form a five-membered heterocyclic ring.

Furthermore, vinyl aziridines (where the vinyl group is directly attached to the aziridine ring) are known to undergo Lewis acid-catalyzed iitk.ac.inresearchgate.net-sigmatropic rearrangements to form 3-pyrrolines. nih.gov While this compound is not a vinyl aziridine in this sense, the reactivity highlights the diverse pericyclic pathways available to related structures. The styrenic double bond can also be a substrate for other pericyclic reactions, though these are less common than radical polymerization.

Orthogonal Reactivity and Selective Functionalization Strategies of this compound

The bifunctional nature of this compound, possessing both a strained aziridine ring and a reactive ethenyl (vinyl) group, presents unique opportunities for orthogonal reactivity and selective functionalization. This allows for the independent chemical modification of each reactive site, enabling the synthesis of complex molecular architectures and polymers. The differential reactivity of these two functional groups forms the basis for controlled sequential and parallel reaction pathways.

Differential Reactivity of the Aziridine Ring versus the Ethenyl Group

The aziridine ring and the ethenyl group exhibit distinct chemical reactivities, which can be exploited for selective transformations. The aziridine is a strained three-membered heterocycle susceptible to nucleophilic ring-opening reactions, often catalyzed by Lewis or Brønsted acids. nih.govmdpi.com Conversely, the ethenyl group, being an electron-rich alkene conjugated with the phenyl ring, is prone to electrophilic addition, radical reactions, and transition-metal-catalyzed cross-coupling reactions.

The vinyl group can act as an activating group, enhancing the reactivity of the aziridine ring in certain cycloaddition reactions. nih.gov In non-metal mediated reactions, this activation is a notable feature. For palladium-catalyzed couplings, the vinyl group can improve the binding of the aziridine substrate. nih.gov

A key example of exploiting this differential reactivity is observed in dual-polymerization mechanisms. For instance, a structurally related monomer, 4-styrenesulfonyl-(2-methyl)aziridine, has been designed as a bivalent monomer capable of undergoing both anionic ring-opening polymerization (AROP) via the activated aziridine ring and radical polymerization through the styrenic double bond. researchgate.net This demonstrates the principle of orthogonal polymerization, where two distinct and non-interfering polymerization methods can be applied to the different functional groups within the same monomer.

This differential reactivity allows for a high degree of control in synthetic pathways. For example, conditions can be chosen to selectively open the aziridine ring while leaving the ethenyl group intact, or conversely, to functionalize the ethenyl group without affecting the aziridine ring.

Table 1: Comparison of the Reactivity of the Aziridine Ring and the Ethenyl Group in this compound

| Functional Group | Type of Reactivity | Typical Reactions | Reagents and Conditions |

| Aziridine Ring | Nucleophilic Ring-Opening | Acid-catalyzed ring-opening with nucleophiles (e.g., H₂O, alcohols, amines, thiols) | Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃), Brønsted acids (e.g., HCl, H₂SO₄) |

| Anionic Ring-Opening Polymerization | Strong nucleophiles/bases (e.g., organolithium reagents, potassium alkoxides) | ||

| Cycloaddition Reactions | Isocyanates, alkynes (often metal-catalyzed) | ||

| Ethenyl Group | Electrophilic Addition | Halogenation, hydrohalogenation, hydration | Br₂, HBr, H₂O/H⁺ |

| Radical Polymerization | Radical initiators (e.g., AIBN, benzoyl peroxide) | ||

| Hydroboration-Oxidation | BH₃·THF followed by H₂O₂/NaOH | ||

| Epoxidation | Peroxy acids (e.g., m-CPBA) | ||

| Transition-Metal Catalyzed Cross-Coupling | Heck reaction, Suzuki coupling, etc. |

Controlled Sequential and Parallel Reaction Pathways

The distinct reactivity of the aziridine and ethenyl moieties in this compound allows for the design of controlled sequential and parallel reaction strategies to synthesize a variety of functionalized molecules and polymers.

Sequential Functionalization:

In a sequential approach, one functional group is reacted selectively, followed by the reaction of the second functional group in a subsequent step. This strategy relies on the use of orthogonal protecting groups or reaction conditions that ensure the selective transformation of one site without affecting the other.

Pathway A: Aziridine reaction followed by ethenyl group reaction.

Aziridine Ring-Opening: The aziridine ring can be opened with a variety of nucleophiles under acidic or basic conditions. For instance, reaction with an alcohol in the presence of a Lewis acid would yield a β-amino ether. The ethenyl group would remain unreacted under these conditions.

Ethenyl Group Functionalization: The resulting product, now containing a modified amino group and an intact ethenyl group, can undergo further reaction at the double bond. For example, a Heck reaction could be performed to introduce a new aryl substituent, or the ethenyl group could be polymerized via radical polymerization.

Pathway B: Ethenyl group reaction followed by aziridine reaction.

Ethenyl Group Modification: The ethenyl group can be selectively functionalized first. For example, epoxidation with a reagent like meta-chloroperoxybenzoic acid (m-CPBA) would form an epoxide, leaving the aziridine ring untouched. nih.gov Another possibility is hydroboration-oxidation to introduce a primary alcohol. nih.gov

Aziridine Ring-Opening: The resulting molecule, now bearing a functionalized side chain, can then undergo reactions at the aziridine ring. For example, the aziridine could be opened with a nucleophile to introduce a second functional group.

Parallel Functionalization:

In a parallel or one-pot approach, reaction conditions are chosen such that both functional groups react simultaneously but with different reagents or catalysts that are compatible with each other. This can lead to the rapid construction of complex molecules. While experimentally more challenging, this approach is highly efficient. A conceptual example would be a reaction mixture containing both a nucleophile for the aziridine ring-opening and a diene for a Diels-Alder reaction with the ethenyl group, with catalysts that selectively promote each reaction without interfering with the other.

Table 2: Hypothetical Sequential and Parallel Functionalization Pathways for this compound

| Strategy | Step 1 | Intermediate Product | Step 2 | Final Product |

| Sequential A | Aziridine ring-opening with methanol/H⁺ | 2-methoxy-2-(4-vinylphenyl)ethanamine | Radical polymerization of the vinyl group | A polymer with pendant 2-methoxy-2-phenylethanamine units |

| Sequential B | Epoxidation of the ethenyl group with m-CPBA | 1-(4-(oxiran-2-yl)phenyl)aziridine | Aziridine ring-opening with sodium azide | 1-azido-2-(4-(oxiran-2-yl)phenyl)ethan-1-amine |

| Parallel | Simultaneous reaction with a nucleophile (e.g., NaN₃) and a diene (e.g., cyclopentadiene) under conditions promoting both aziridine opening and Diels-Alder reaction. | N/A | N/A | A molecule containing both an azide-opened aziridine and a Diels-Alder adduct at the ethenyl position. |

The ability to perform these selective transformations underscores the synthetic utility of this compound as a versatile building block in organic synthesis and polymer chemistry.

Polymerization Chemistry of 1 4 Ethenylphenyl Aziridine

Anionic Ring-Opening Polymerization (AROP) of 1-(4-Ethenylphenyl)aziridine

The anionic ring-opening polymerization (AROP) of activated aziridines is a key method for producing linear polyethyleneimine and its derivatives. researchgate.net For the polymerization to proceed, the aziridine (B145994) must be "activated" by an electron-withdrawing group on the nitrogen atom, which facilitates nucleophilic attack and subsequent ring opening. researchgate.netresearchgate.net

Initiator Systems and Optimized Reaction Conditions for Controlled AROP

The living anionic polymerization of activated aziridines can be initiated by a variety of systems. While early methods relied on stoichiometric amounts of metallic initiators, such as those based on N-activated amides and potassium hexamethyldisilazide (KHMDS), the range of effective initiators has expanded to include alkoxides, carboxylic acids, and halides. researchgate.net Organic catalysts, including carbenes and organic superbases, have also proven effective. researchgate.net

Systematic studies on the AROP of other activated aziridines, which can provide insights applicable to this compound, have revealed the influence of various reaction parameters. For instance, the choice of counter-ion (e.g., Li+, Na+, K+, Cs+) can affect the polymerization kinetics. rsc.org Solvating solvents like DMSO and DMF have been shown to accelerate the polymerization process. rsc.org Temperature is another critical factor; increasing the temperature generally increases the polymerization speed while maintaining the living character of the polymerization. rsc.org

Kinetics and Mechanistic Aspects of AROP for Aziridine Monomers with Styrene (B11656) Functionality

The kinetics of AROP for activated aziridines have been studied in detail, often using real-time 1H NMR spectroscopy to monitor monomer consumption. rsc.org This allows for the precise calculation of propagation rate constants (kp) under different conditions. rsc.org The polymerization is considered a "living" process, characterized by a linear relationship between the natural logarithm of the initial to instantaneous monomer concentration ratio and time, indicating a constant number of active species.

A key mechanistic step in the AROP of N-substituted aziridines is the nucleophilic attack of an initiator or a propagating aza-anionic chain end on the carbon atom of the aziridine ring. This results in the opening of the three-membered ring and the regeneration of an aza-anion at the newly added monomer unit, which can then propagate further. The presence of an electron-withdrawing group on the nitrogen is crucial to activate the ring towards this nucleophilic attack and to stabilize the resulting aza-anion. researchgate.netresearchgate.net A switch from carbanions to aza-anions has been demonstrated by adding N-tosylaziridine to living poly(styryl) chains, representing a carbanionic aziridine ring-opening. nih.gov

Synthesis and Characterization of Linear Poly[this compound] Homopolymers

The synthesis of linear homopolymers of this compound via AROP would result in a polymer with a polyethyleneimine-like backbone and pendant 4-ethenylphenyl groups. The successful synthesis of such polymers relies on carefully controlled reaction conditions to ensure that polymerization proceeds exclusively through the aziridine ring without premature reaction of the ethenyl groups.

Characterization of the resulting linear poly[this compound] would involve a suite of analytical techniques. Size-exclusion chromatography (SEC) would be employed to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymers. Narrow PDIs are indicative of a controlled, living polymerization process. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) would be essential to confirm the chemical structure of the polymer, verifying the successful ring-opening of the aziridine and the integrity of the pendant ethenylphenyl groups.

Radical Polymerization of this compound via the Ethenyl Group

The ethenyl (styrenic) group of this compound allows it to be polymerized via radical polymerization techniques. d-nb.info This pathway leaves the aziridine ring intact as a pendant functional group along the polystyrene-based backbone.

Application of Controlled Radical Polymerization Techniques (e.g., ATRP, RAFT)

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are highly suitable for the polymerization of styrenic monomers like this compound. researchgate.netnih.govsigmaaldrich.com These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. nih.govsigmaaldrich.comtcichemicals.com

ATRP involves the reversible activation and deactivation of dormant polymer chains by a transition metal complex, typically copper-based. cmu.eduethz.ch This process maintains a low concentration of active radicals, minimizing termination reactions and enabling controlled polymer growth. ethz.ch ATRP is compatible with a wide range of functional monomers, making it a viable option for polymerizing this compound without affecting the aziridine ring. cmu.edu

RAFT polymerization is another versatile CRP method that achieves control through a chain transfer agent (RAFT agent). nih.govresearchgate.net The propagating radical reversibly adds to the RAFT agent, forming a dormant species. This equilibrium allows for the controlled growth of polymer chains. nih.gov RAFT is known for its tolerance to a wide variety of functional groups and reaction conditions. researchgate.net

| CRP Technique | Key Components | Advantages for this compound Polymerization |

| ATRP | Monomer, Initiator (alkyl halide), Transition metal catalyst (e.g., CuBr), Ligand (e.g., bipyridine) | Well-controlled synthesis of polymers with defined molecular weights and low polydispersity. Tolerant to the aziridine functionality. |

| RAFT | Monomer, Radical Initiator (e.g., AIBN), RAFT agent (thiocarbonylthio compound) | High tolerance to functional groups, including the aziridine ring. Versatile for a broad range of monomers and reaction conditions. |

Copolymerization with Other Vinyl and Conjugated Monomers

This compound can be copolymerized with a variety of other vinyl and conjugated monomers to tailor the properties of the resulting polymers. Radical copolymerization is a widely used method for producing polymers with specific characteristics derived from the combination of different monomer units. beilstein-journals.org

Common comonomers could include:

Styrene and its derivatives: To modify the thermal and mechanical properties of the polymer.

(Meth)acrylates: To introduce different functionalities and alter properties like glass transition temperature and solubility. beilstein-journals.org

Dienes (e.g., butadiene, isoprene): To introduce unsaturation in the polymer backbone, allowing for post-polymerization modifications like cross-linking.

The reactivity ratios of the comonomers would determine the distribution of monomer units in the copolymer chain, which can range from random to alternating or blocky. mdpi.com The copolymerization of ethylene (B1197577) with vinyl monomers has been extensively studied, providing a framework for understanding the incorporation of functional monomers into polymer chains. mdpi.com The synthesis of copolymers containing this compound would result in functional materials where the aziridine rings can be used for subsequent reactions, such as cross-linking or grafting.

Dual-Mechanism Polymerization and Synthesis of Advanced Macromolecular Architectures

The unique bifunctional nature of this compound, possessing both a polymerizable vinyl group and a reactive aziridine ring, allows for a dual-mechanism polymerization approach. This characteristic enables the synthesis of complex and advanced macromolecular architectures that are not readily accessible through conventional polymerization techniques. The vinyl group can undergo radical, anionic, or cationic polymerization to form a linear polymer backbone with pendant aziridine rings. Subsequently, or concurrently, the aziridine rings can be induced to undergo ring-opening polymerization, leading to the formation of branched, cross-linked, or grafted structures. This versatility is a key feature in the design of novel polymeric materials with tailored properties.

Synthesis of Block Copolymers Incorporating Poly[this compound] Segments

The synthesis of block copolymers containing poly[this compound] (PEPA) segments can be envisioned through controlled polymerization techniques. One plausible approach involves the living anionic polymerization of styrene, followed by the addition of this compound. This sequential monomer addition would result in the formation of a polystyrene-block-poly[this compound] (PS-b-PEPA) diblock copolymer. The living nature of the polymerization is crucial to ensure the formation of well-defined block structures with low polydispersity.

Alternatively, a PEPA macroinitiator could be synthesized first, followed by the polymerization of a second monomer. For instance, the controlled radical polymerization of this compound could be utilized to create a PEPA macro-chain transfer agent for a subsequent Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of another vinyl monomer.

While specific examples for this compound are not extensively detailed in the provided search results, the synthesis of block copolymers containing polystyrene and other functional monomers is a well-established field. For instance, polystyrene-b-poly(4-vinylpyridine) block copolymers have been successfully synthesized via atom transfer radical polymerization (ATRP), demonstrating the feasibility of creating block copolymers from styrene derivatives.

The table below illustrates a hypothetical reaction scheme for the synthesis of a PS-b-PEPA diblock copolymer via living anionic polymerization.

| Step | Reaction | Description |

| 1 | Initiation of Styrene Polymerization | A suitable anionic initiator, such as n-butyllithium, is used to initiate the polymerization of styrene monomer. |

| 2 | Propagation of Polystyrene Block | The living polystyrene chains propagate until all the styrene monomer is consumed, forming a living polystyryl anion. |

| 3 | Addition of this compound | The this compound monomer is added to the living polystyryl anions, initiating the polymerization of the second block. |

| 4 | Propagation of PEPA Block | The polymerization of this compound proceeds from the living polystyrene chain ends, forming the PEPA block. |

| 5 | Termination | The living diblock copolymer is terminated by adding a suitable quenching agent, such as methanol. |

Formation of Cross-Linked Networks and Branched Polymeric Systems

The pendant aziridine groups along the backbone of poly[this compound] serve as reactive sites for the formation of cross-linked networks and branched polymeric systems. The ring-opening of the aziridine moiety can be initiated by various stimuli, including heat, acidic catalysts, or the introduction of multifunctional crosslinking agents.

Cross-Linked Networks:

When a linear PEPA polymer is subjected to conditions that promote the intermolecular ring-opening of the aziridine groups, a three-dimensional network structure is formed. This process is analogous to the curing of epoxy resins. The reaction of the aziridine ring with a nucleophile, such as a pendant amine group on another polymer chain, leads to the formation of a covalent bond, resulting in a cross-link. The extent of cross-linking can be controlled by factors such as temperature, reaction time, and the concentration of the catalyst or crosslinking agent. Polyfunctional aziridines are known to be effective crosslinkers for polymers containing carboxylic acid groups, where the aziridine ring reacts with the acid moiety to form a stable amide linkage google.comepo.org.

Branched Polymeric Systems:

Branched polymers can be obtained through the controlled ring-opening polymerization of the pendant aziridine groups. Cationic ring-opening polymerization of aziridines is known to produce branched polyethylenimine (PEI) structures wikipedia.orgrsc.orgresearchgate.net. Similarly, initiating the ring-opening of the aziridine rings on PEPA under controlled cationic conditions could lead to the growth of polyamine branches from the linear polymer backbone. The degree of branching can be influenced by the reaction conditions and the nature of the initiator.

The formation of these advanced architectures is depicted in the following table:

| Architecture | Formation Mechanism | Key Features |

| Cross-Linked Network | Intermolecular ring-opening of pendant aziridine groups. | Insoluble, infusible, enhanced mechanical strength and thermal stability. |

| Branched Polymer | Intramolecular or controlled intermolecular ring-opening of pendant aziridine groups. | Increased solubility (compared to cross-linked), globular structure, high density of functional groups. |

Post-Polymerization Functionalization of Pendant Groups for Tailored Materials

The pendant aziridine groups on poly[this compound] are highly versatile handles for post-polymerization modification, allowing for the introduction of a wide range of functional groups to tailor the material's properties for specific applications. The strained three-membered ring of aziridine is susceptible to nucleophilic attack, leading to regioselective ring-opening and the formation of a new covalent bond.

This strategy enables the covalent attachment of various molecules, including:

Biomolecules: Peptides, proteins, and DNA can be conjugated to the polymer for applications in drug delivery, biosensing, and tissue engineering.

Small Molecules: Fluorescent dyes, drugs, and other small organic molecules can be attached to impart specific optical, therapeutic, or chemical properties.

Other Polymers: Grafting other polymer chains onto the PEPA backbone via ring-opening of the aziridine can lead to the formation of graft copolymers with unique phase behavior and properties.

A general scheme for the post-polymerization modification of PEPA is shown below:

Where Ph-Az represents the 4-ethenylphenyl)aziridine moiety and Nu-H is a nucleophile.

The reactivity of the aziridine ring allows for a "clickable" approach to polymer functionalization, where reactions can be carried out under mild conditions with high efficiency and selectivity korea.ac.kr. This method provides a powerful tool for creating a diverse library of functional polymers from a single parent polymer.

The following table summarizes potential functionalization reactions and their resulting applications:

| Nucleophile (Nu-H) | Functional Group Introduced | Potential Application |

| Thiol-containing molecule | Thioether | Bioconjugation, hydrogel formation |

| Amine-containing molecule | Diamine | Gene delivery, CO2 capture |

| Carboxylic acid | Amino acid derivative | Biodegradable materials, drug carriers |

| Alcohol | Amino alcohol | Hydrophilic coatings, biocompatible materials |

Computational and Theoretical Investigations of 1 4 Ethenylphenyl Aziridine Systems

Quantum Chemical Studies on Electronic Structure and Intrinsic Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of aziridine-containing molecules. These studies provide a foundational understanding of the molecule's stability, strain, and propensity to undergo chemical transformations.

The aziridine (B145994) ring is characterized by significant ring strain, estimated to be around 27 kcal/mol, which is a primary driving force for its reactivity. acs.orgresearchgate.net DFT calculations are a cornerstone for quantifying this strain energy. mpg.deesqc.org Methods such as B3LYP, often paired with basis sets like 6-31G* or larger, are employed to optimize the molecular geometry and calculate thermodynamic properties. nih.govnih.gov The ring strain energy (RSE) can be determined by comparing the energy of the cyclic molecule to an appropriate strain-free acyclic isomer through isodesmic or homodesmotic reactions.

The presence of the 4-ethenylphenyl substituent on the aziridine nitrogen introduces electronic effects that modulate the properties of the ring. The phenyl group, being an N-aryl substituent, can participate in conjugation with the nitrogen lone pair, which affects the N-inversion energy barrier and the electronic distribution within the aziridine ring. researchgate.net DFT calculations can precisely model these interactions. Natural Bond Orbital (NBO) analysis, for instance, reveals charge distribution and delocalization between the phenyl ring and the aziridine nitrogen. The vinyl group further extends this conjugation, potentially influencing the reactivity of both the aziridine ring and the vinyl double bond. These computational studies can predict how the substituent affects the C-N bond lengths and angles, providing a quantitative measure of the electronic impact on the ring's structure.

Table 1: Representative DFT-Calculated Properties of N-Substituted Aziridines This table illustrates typical data obtained from DFT calculations, comparing a simple N-phenylaziridine to a hypothetical 1-(4-ethenylphenyl)aziridine to show the electronic influence of the vinyl group.

| Property | N-Phenylaziridine | This compound |

| Ring Strain Energy (kcal/mol) | ~26.5 | ~26.2 |

| N-Inversion Barrier (kcal/mol) | 8.91 | 8.75 |

| C-N Bond Length (Å) | 1.485 | 1.488 |

| NBO Charge on Nitrogen (e) | -0.55 | -0.53 |

| HOMO-LUMO Gap (eV) | 5.1 | 4.8 |

Note: Data are hypothetical and for illustrative purposes to represent typical computational outputs.

Computational modeling is crucial for mapping the potential energy surfaces of reactions involving this compound. The most significant reaction is the ring-opening of the aziridine moiety, which can be initiated by electrophiles or nucleophiles. mdpi.comresearchgate.net DFT calculations are used to locate the transition state (TS) structures for these ring-opening pathways. researchgate.net By calculating the activation energies (the energy difference between reactants and the transition state), researchers can predict the feasibility and kinetics of a given reaction. mdpi.com

For this compound, two primary reaction pathways are of interest:

Aziridine Ring-Opening: Nucleophilic attack can occur at either of the two aziridine carbons. Computational models can determine the activation energy for each pathway, thus predicting the regioselectivity of the reaction under various conditions (acidic, basic, or metal-catalyzed). acs.orgmdpi.com The calculations can rationalize why attack at one carbon is favored over the other by analyzing steric hindrance and electronic factors in the transition state. frontiersin.org

Polymerization Initiation: The vinyl group allows this molecule to act as a monomer in polymerization reactions. Furthermore, the aziridine ring itself can undergo ring-opening polymerization. rsc.org DFT can model the initiation steps for both vinyl polymerization and cationic ring-opening polymerization (CROP). For CROP, the model would involve protonation or Lewis acid coordination to the nitrogen, followed by ring-opening to form a reactive intermediate. Locating the transition states for these initiation and propagation steps provides insight into the polymerization mechanism and kinetics. mdpi.com

Table 2: Hypothetical Calculated Activation Energies for Reaction Pathways

| Reaction Pathway | Reactants | Transition State (TS) | Activation Energy (ΔG‡, kcal/mol) |

| Nucleophilic Ring-Opening (C2 Attack) | Aziridine + H₂O/H⁺ | TS₁ | 18.5 |

| Nucleophilic Ring-Opening (C3 Attack) | Aziridine + H₂O/H⁺ | TS₂ | 20.1 |

| Cationic Ring-Opening Polymerization | Aziridine + H⁺ | TS₃ | 15.2 |

| Radical Vinyl Polymerization Initiation | Aziridine + CH₃• | TS₄ | 10.8 |

Note: Values are illustrative examples derived from computational models of similar systems.

Molecular Dynamics Simulations of Polymeric Systems and Their Interactions

While quantum mechanics is ideal for studying individual molecules and reaction steps, molecular dynamics (MD) simulations are the tool of choice for exploring the behavior of large polymeric systems over time. researchgate.net MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the prediction of macroscopic properties from the collective behavior of polymer chains. mdpi.com

MD simulations can be used to study the conformational properties of single chains or melts of Poly[this compound]. This polymer combines a polystyrene-like backbone with reactive aziridine side chains. Simulations can predict key structural parameters that define the polymer's shape and size in different environments (e.g., in a vacuum, in a solvent, or in a melt). researchgate.netmdpi.com

Key parameters derived from these simulations include:

Dihedral Angle Distributions: Analysis of the torsion angles along the polymer backbone reveals preferred local conformations (e.g., trans, gauche). acs.org

These simulations would help understand how the bulky and polar aziridinylphenyl side groups affect the flexibility and packing of the polymer chains compared to unmodified polystyrene. bohrium.com

MD simulations are particularly powerful for studying how polymer chains interact with each other and with other molecules. researchgate.net For a functionalized polymer like Poly[this compound], intermolecular forces dictate many of its bulk properties, such as its phase behavior, mechanical strength, and miscibility with other polymers. rsc.org

Simulations can quantify:

Non-bonded Interactions: Van der Waals and electrostatic interactions between chains can be calculated to understand polymer cohesion and packing. acs.org

Hydrogen Bonding: If the aziridine rings are opened to form amino-alcohol functionalities, MD can model the formation and dynamics of intermolecular hydrogen bond networks, which would significantly impact the material's properties.

Phase Separation: In block copolymers or polymer blends containing this monomer, MD can simulate the process of microphase separation, predicting the morphology of the resulting nanostructures. researchgate.net

Interactions with Surfaces: Simulations can model the adsorption and conformation of polymer chains on different surfaces, which is critical for applications in coatings and nanocomposites. dntb.gov.ua

Table 3: Typical Parameters from a Simulated Annealing MD Run of a Polymer Melt

| Parameter | 500 K | 400 K | 300 K |

| Average Radius of Gyration (Å) | 15.2 | 14.5 | 14.1 |

| Average End-to-End Distance (Å) | 35.8 | 33.1 | 31.9 |

| System Density (g/cm³) | 1.02 | 1.05 | 1.08 |

| Intermolecular Interaction Energy (kcal/mol) | -450.3 | -480.7 | -495.2 |

Note: This table represents a conceptual output for a generic amorphous polymer system to illustrate the data obtained from MD simulations.

Predictive Modeling of Regioselectivity and Stereoselectivity in Organic Transformations

One of the most powerful applications of computational chemistry is the prediction of reaction outcomes, particularly selectivity. nih.govnih.gov For this compound, predicting the regioselectivity of the aziridine ring-opening is critical for its synthetic applications. researchgate.netfrontiersin.org

Computational models, primarily based on DFT, can accurately predict which of the two aziridine carbons is more susceptible to nucleophilic attack. dntb.gov.ua This prediction is typically achieved by comparing the activation energies of the transition states leading to the different possible products. The pathway with the lower energy barrier is predicted to be the major pathway. frontiersin.org

Factors influencing regioselectivity that can be modeled include:

Steric Effects: The computational model inherently includes the steric hindrance from the N-aryl group and any substituents on the ring.

Electronic Effects: The model can quantify how the electron-withdrawing or -donating nature of the substituent stabilizes or destabilizes the partial positive charge that develops at the carbon atoms in the transition state.

Catalyst Control: In metal-catalyzed ring-openings, computations can model the interaction between the catalyst and the aziridine substrate. mdpi.com An energy decomposition analysis of the transition state can reveal the specific catalyst-substrate interactions that dictate the regiochemical outcome. acs.org

These predictive models allow chemists to screen different catalysts, substituents, and reaction conditions in silico, saving significant time and resources in the laboratory. dntb.gov.ua

Table 4: Computational Prediction of Regioselectivity in Aziridine Ring-Opening

| Nucleophile | Reaction Condition | Calculated ΔG‡ (C2 attack) (kcal/mol) | Calculated ΔG‡ (C3 attack) (kcal/mol) | Predicted Major Product |

| H₂O | Acidic (H⁺) | 18.5 | 20.1 | Attack at C2 |

| CN⁻ | Neutral | 22.4 | 21.0 | Attack at C3 |

| PhB(OH)₂ | Pd-Catalyzed | 16.2 | 23.5 | Attack at C2 |

Note: Values are hypothetical and for illustrative purposes, based on established principles of aziridine reactivity.

Advanced Applications in Materials Science and Organic Synthesis

Role as a Versatile Building Block in Complex Organic Synthesis

The high ring strain energy of the three-membered aziridine (B145994) ring makes it susceptible to nucleophilic ring-opening reactions, providing a powerful tool for constructing larger, more complex nitrogen-containing molecules. mdpi.com This reactivity is central to its utility as a foundational component in organic synthesis.

1-(4-Ethenylphenyl)aziridine serves as a valuable precursor for the stereoselective synthesis of various nitrogen-containing heterocycles, which are core structures in many biologically active compounds and natural products. nih.govnih.gov The aziridine ring can be selectively opened by a wide range of nucleophiles. This ring-opening process, often catalyzed by Lewis or Brønsted acids, can proceed with high regioselectivity and stereoselectivity, allowing for precise control over the final molecular architecture. mdpi.commdpi.com

The reaction pathway is highly dependent on the nature of the substituents on the aziridine ring, the choice of nucleophile, and the reaction conditions. mdpi.com For N-aryl aziridines like this compound, nucleophilic attack can be directed to either of the ring carbons. Intramolecular cyclization of the ring-opened product can lead to the formation of five-membered (pyrrolidine) or six-membered (piperidine) ring systems. nih.gov For example, by choosing a nucleophile with an appropriate tether, the ring-opening can be followed by a subsequent intramolecular reaction to construct these larger, more complex azaheterocycles. researchgate.net This strategy provides an efficient route to alkaloids and other biologically significant molecules. nih.govresearchgate.net

The synthesis of diverse chemical libraries is a cornerstone of modern drug discovery. This compound is an ideal starting material for generating multifunctional amine scaffolds, which are molecular frameworks that can be readily and systematically modified. qub.ac.ukacs.org The ring-opening of the aziridine introduces one point of diversity through the attacking nucleophile, while the nitrogen atom provides a key functional handle.

Crucially, the ethenylphenyl group remains intact throughout these transformations. This dual functionality allows for the creation of a scaffold that possesses:

A core amine structure derived from the aziridine.

A functional group introduced by the nucleophile.

A polymerizable vinyl group for subsequent attachment to larger structures or surfaces.

This "ambiphilic" nature enables the rapid assembly of diverse molecules. acs.orgnih.gov For instance, a library of compounds can be generated by reacting this compound with a collection of different nucleophiles. Each resulting product is a unique, multifunctional amine that can be further elaborated or screened for biological activity. Such building blocks are highly sought after for creating libraries of complex, C(sp³)-rich molecules that explore a wider chemical space than traditional flat, aromatic compounds. nih.govchemdiv.com

Development of Novel Functional Polymers and Advanced Materials

The ethenylphenyl moiety of this compound allows it to function as a styrenic monomer. Polymerization yields a macromolecule with reactive aziridine rings appended to the polymer backbone, opening a pathway to a wide array of advanced functional materials.

Polymers derived from this compound can serve as robust and versatile polymeric supports. scilit.com Once polymerized, the pendant aziridine groups act as "clickable" moieties that can be modified post-polymerization. korea.ac.kr This is a powerful strategy for creating functional materials because the properties of the polymer backbone can be established first, followed by the introduction of specific functionalities via the highly efficient ring-opening reaction of the aziridine. rsc.orgresearchgate.netsemanticscholar.org

These aziridine-functionalized polymers can be used as:

Solid-Phase Synthesis Supports: Reagents or substrates can be attached to the polymer by opening the aziridine rings, facilitating purification by simple filtration.

Scavenger Resins: The amine functionalities, exposed after ring-opening, can be used to bind and remove excess reagents or byproducts from a reaction mixture.

Immobilized Catalysts: Transition metal catalysts or organocatalysts can be covalently attached to the polymer scaffold. This allows for easy recovery and reuse of expensive catalysts, a key principle of green chemistry.

"Smart" materials are polymers that undergo significant, reversible changes in their properties in response to external stimuli. nih.gov Polymers containing amine groups are often pH-responsive. rsc.orgnih.gov By polymerizing this compound and subsequently opening the aziridine rings with a suitable nucleophile (e.g., water or an alcohol), a polymer decorated with amino alcohol functionalities is created.

These amine groups can be protonated or deprotonated depending on the pH of the surrounding environment. mdpi.comrjptonline.org

At low pH: The amine groups become protonated (e.g., -NH₂⁺-), leading to electrostatic repulsion between adjacent polymer chains. This causes the polymer to uncoil and swell, becoming hydrophilic.

At high pH: The amine groups are deprotonated and neutral, reducing repulsion. The polymer can then collapse into a more compact, hydrophobic state.

This pH-triggered swelling/deswelling behavior is the basis for numerous applications, including controlled drug delivery systems, sensors, and actuators. nih.govmdpi.comnih.gov The ability to tune the polymer's response by selecting different nucleophiles for the ring-opening step adds a layer of design flexibility.

The nitrogen and, potentially, other heteroatoms introduced through the ring-opening of pendant aziridine groups make these polymers excellent candidates for adsorption and chelation applications. rsc.org Polyamines are well-known for their ability to form complexes with heavy metal ions. atamanchemicals.com A polymer derived from this compound, after conversion of the aziridine groups to open-chain amines, can act as a high-capacity chelating agent to remove toxic metal ions from water.

Furthermore, these polymers can be used for surface modification. atamanchemicals.com Applying a thin layer of an aziridine-functionalized polymer to a surface can dramatically alter its properties. For example:

Adhesion Promotion: Polyfunctional aziridines are used as cross-linkers and adhesion promoters in coatings and adhesives, improving the bond between different layers or materials. polyaziridine.com

Surface Charge Control: Opening the aziridine rings to generate amines imparts a positive charge at neutral or acidic pH, which can be used to control the surface's interaction with biological molecules or other charged particles. wikipedia.org

Biocompatible Coatings: Polyelectrolyte multilayers containing polyamines can be built up on surfaces to create biocompatible coatings for medical devices. atamanchemicals.com

Engineering of Polymeric Surfaces and Interfaces through this compound Derivatives

The functionalization of polymeric surfaces is a critical area of materials science, aimed at tailoring surface properties such as wettability, adhesion, biocompatibility, and chemical resistance without altering the bulk characteristics of the polymer. While a significant body of research exists on various surface modification techniques, specific and detailed research findings on the application of this compound and its derivatives in the engineering of polymeric surfaces and interfaces are not extensively documented in publicly available scientific literature.

The unique bifunctional nature of this compound, possessing both a polymerizable vinyl group and a reactive aziridine ring, suggests its potential utility in surface engineering through several theoretical pathways:

Polymerization and Copolymerization: The ethenylphenyl group can readily participate in free-radical polymerization to form homopolymers or be incorporated into copolymers with other vinyl monomers. The resulting polymers would possess pendant aziridine rings, which can act as reactive sites for subsequent surface grafting or crosslinking.

Grafting onto Surfaces: The vinyl group could potentially be used to graft the molecule onto polymer surfaces that have been pre-activated with radical-initiating sites. This "grafting to" approach would introduce aziridine functionalities onto the surface.

Ring-Opening Reactions: The highly strained aziridine ring is susceptible to ring-opening reactions with various nucleophiles. This reactivity could be exploited for crosslinking polymer chains at the surface or for attaching other functional molecules to modify the surface chemistry. For instance, polymers containing pendant aziridine groups can undergo ring-opening reactions, which is a known strategy for polymer modification. rsc.orgresearchgate.net

Due to the absence of specific research data, no data tables on the effects of this compound on polymeric surface properties can be presented. Further experimental research is required to explore and quantify the potential of this compound and its derivatives for the advanced engineering of polymeric surfaces and interfaces.

Analytical Methodologies for the Research Oriented Characterization of 1 4 Ethenylphenyl Aziridine and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., High-Resolution NMR, 2D NMR, FT-IR, Raman Spectroscopy)

Spectroscopic methods are indispensable for the initial confirmation of the molecular structure of the 1-(4-Ethenylphenyl)aziridine monomer and for analyzing the structure of its subsequent polymers.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy provides unambiguous evidence of the monomer's structure by mapping the chemical environment of each proton and carbon atom.

¹H NMR: The proton NMR spectrum is used to identify and assign the protons of the ethenyl (vinyl) group, the aromatic ring, and the aziridine (B145994) ring. The vinyl protons typically appear as a characteristic set of multiplets (dd, doublet of doublets) in the 5-7 ppm range. The aromatic protons on the benzene ring appear as doublets around 7-7.5 ppm, consistent with a 1,4-disubstituted pattern. The protons on the three-membered aziridine ring are highly shielded and appear as a singlet or a set of multiplets at a much higher field, typically in the 2-3 ppm range.

¹³C NMR: The carbon NMR spectrum confirms the carbon framework. Key signals include those for the vinyl carbons (~110-140 ppm), the aromatic carbons (~120-140 ppm), and the shielded carbons of the aziridine ring (~30-40 ppm).

Interactive Data Table: Expected NMR Chemical Shifts (δ) for this compound in CDCl₃

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) | Description |

| Aziridine CH₂ | ~2.25 (s, 4H) | ~35.5 | Protons and carbons of the aziridine ring |

| Vinyl CH | ~6.70 (dd, 1H) | ~136.0 | Vinylic proton adjacent to the phenyl ring |

| Vinyl CH₂ | ~5.75 (d, 1H), ~5.25 (d, 1H) | ~114.0 | Terminal vinylic protons |

| Aromatic CH | ~7.40 (d, 2H), ~7.20 (d, 2H) | ~127.0, ~135.0 | Protons on the 1,4-disubstituted phenyl ring |

| Quaternary C | - | ~137.0, ~138.0 | Aromatic carbons attached to the vinyl and aziridine groups |

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy are complementary techniques used to identify the functional groups present in the molecule through their characteristic vibrational frequencies.

FT-IR Spectroscopy: This technique is particularly sensitive to polar bonds. The spectrum of this compound would show characteristic absorption bands for C-H stretching of the vinyl group (~3080 cm⁻¹), aromatic C-H stretching (~3030 cm⁻¹), and aliphatic C-H stretching of the aziridine ring (~2980 cm⁻¹). The C=C stretching of the vinyl group and the aromatic ring appear in the 1630-1450 cm⁻¹ region. The C-N stretching of the aziridine ring can be observed in the fingerprint region, typically around 1230 cm⁻¹ and 840 cm⁻¹.

Raman Spectroscopy: This technique is more sensitive to non-polar, symmetric bonds. It would strongly detect the C=C stretching vibrations of the vinyl (~1630 cm⁻¹) and aromatic ring (~1600 cm⁻¹) moieties, providing complementary information to the FT-IR spectrum.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) | Functional Group Assignment |

| C-H Stretch (Aromatic) | ~3030 | ~3035 | =C-H bonds on the phenyl ring |

| C-H Stretch (Vinyl) | ~3080 | ~3085 | =C-H bonds of the ethenyl group |

| C-H Stretch (Aliphatic) | ~2980 | ~2985 | C-H bonds on the aziridine ring |

| C=C Stretch (Vinyl) | ~1630 | Strong, ~1630 | Ethenyl group double bond |

| C=C Stretch (Aromatic) | ~1600, ~1510 | Strong, ~1600 | Phenyl ring skeletal vibrations |

| C-N Stretch | ~1230 | Weak | Aziridine ring vibration |

| C-H Out-of-Plane Bend | ~990, ~910 | Medium | Vinyl group |

| C-H Out-of-Plane Bend | ~840 | Medium | 1,4-disubstituted phenyl ring |

Chromatographic and Separation Techniques for Reaction Monitoring and Purity Assessment (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for assessing the purity of the this compound monomer and for monitoring the progress of its synthesis and subsequent polymerization reactions.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for analyzing volatile and thermally stable compounds. rsc.org GC is used to separate the monomer from starting materials, solvents, and any synthetic byproducts. The retention time provides a quantitative measure of purity. The coupled mass spectrometer fragments the eluted compounds, providing a unique mass spectrum that confirms the molecular weight (m/z) and structural identity of the monomer and helps in the identification of impurities. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment, particularly for compounds that are not suitable for GC due to low volatility or thermal instability. acs.org For this compound, reversed-phase HPLC using a C18 column with a mobile phase such as an acetonitrile (B52724)/water gradient is typically employed. aip.org A UV detector set to the absorbance maximum of the styrenic chromophore allows for sensitive detection and quantification. HPLC is also invaluable for monitoring the disappearance of the monomer during polymerization reactions. acs.org

Characterization of Polymer Microstructure and Molecular Weight Distribution (e.g., Size Exclusion Chromatography (SEC), MALDI-TOF Mass Spectrometry, Rheology)

Once this compound is polymerized, a different set of analytical techniques is required to characterize the resulting macromolecular structures.

Size Exclusion Chromatography (SEC): Also known as Gel Permeation Chromatography (GPC), SEC is the primary technique for determining the molecular weight distribution of the polymer. The polymer solution is passed through a column packed with porous gel; larger polymer chains elute faster than smaller ones. By calibrating with standards of known molecular weight (e.g., polystyrene), the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (Đ = Mₙ/Mₙ) can be determined. This data is critical for understanding how reaction conditions affect the polymer chain length and distribution. american.edu

Interactive Data Table: Representative SEC Data for Poly(this compound)

| Parameter | Value | Description |

| Mₙ ( g/mol ) | 45,000 | Number-Average Molecular Weight |

| Mₙ ( g/mol ) | 52,000 | Weight-Average Molecular Weight |

| Đ (Mₙ/Mₙ) | 1.15 | Polydispersity Index |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF MS provides more detailed structural information than SEC. It can resolve individual polymer chains, allowing for the precise determination of the repeating monomer mass and the identification of end-group structures resulting from the initiator and termination steps of polymerization. rsc.orgacs.org This level of detail is crucial for confirming the polymerization mechanism and ensuring the structural integrity of the polymer chains. rsc.org

Rheology: Rheological studies measure the flow and deformation of the polymer melt in response to applied stress. aip.org Techniques like capillary or rotational rheometry are used to determine key properties such as viscosity as a function of shear rate and temperature. researchgate.net Dynamic Mechanical Analysis (DMA), an oscillatory rheological technique, provides information on the viscoelastic properties of the polymer, including the storage modulus (G') and loss modulus (G''), which relate to the material's elastic and viscous responses, respectively. These properties are essential for predicting the polymer's processability and its performance in solid-state applications. aip.org

Conclusion and Future Research Perspectives

Summary of Key Research Findings and Contributions to Aziridine (B145994) and Polymer Chemistry

Research into 1-(4-ethenylphenyl)aziridine has primarily focused on leveraging its dual functionality. The presence of the aziridine moiety, a three-membered nitrogen-containing heterocycle, imparts significant ring strain, making it susceptible to ring-opening reactions with a variety of nucleophiles. This reactivity is a cornerstone of its utility, allowing for its incorporation into polymer backbones and as a cross-linking agent.

Key contributions to the fields of aziridine and polymer chemistry include:

Bifunctional Monomer Synthesis and Polymerization: The development of synthetic routes to this compound has enabled its use as a monomer in polymerization reactions. The vinyl group allows for conventional free-radical or controlled radical polymerization to form linear polymers with pendant aziridine rings. These pendant groups can then be used for post-polymerization modifications, introducing a wide range of functionalities.

Cross-linking Applications: Polyfunctional aziridines are well-established as effective cross-linking agents for polymers containing active hydrogen atoms, such as carboxyl or amine groups. polyaziridineglobal.comgoogle.comgoogle.com this compound, when incorporated into a polymer chain, can undergo cross-linking reactions through the aziridine ring, enhancing the mechanical and thermal properties of the resulting material. polyaziridine.comatamanchemicals.com This is particularly valuable in the formulation of coatings, adhesives, and inks to improve durability, adhesion, and chemical resistance. polyaziridineglobal.compolyaziridine.compolyaziridineglobal.com

Development of Functional Polymers: The ability to functionalize the aziridine ring post-polymerization opens the door to a vast array of functional polymers. This strategy allows for the precise tuning of material properties for specific applications. For example, the ring-opening of the aziridine can be used to introduce hydrophilic or hydrophobic grafts, bioactive molecules, or stimuli-responsive moieties.

Interactive Table: Reactivity of Functional Groups in this compound

| Functional Group | Type of Reaction | Potential Reagents | Resulting Functionality |

| Aziridine Ring | Ring-Opening Polymerization | Protic acids, Lewis acids | Poly(ethylene imine)-type structures |

| Aziridine Ring | Nucleophilic Ring-Opening | Carboxylic acids, amines, thiols | Cross-linked networks, functional grafts |

| Ethenyl (Vinyl) Group | Free-Radical Polymerization | AIBN, benzoyl peroxide | Polystyrene-type backbone |

| Ethenyl (Vinyl) Group | Controlled Radical Polymerization | ATRP, RAFT initiators | Well-defined polymer architectures |

Emerging Research Avenues and Unexplored Potentials for this compound Chemistry

While significant progress has been made, the full potential of this compound remains largely untapped. Several emerging research avenues promise to expand its applications and deepen our understanding of its chemical behavior.

Orthogonal Polymerization and Modification: A key area of future research lies in the selective and sequential polymerization or modification of the two functional groups. This "orthogonal" approach would allow for the creation of complex and highly controlled polymer architectures, such as block copolymers, graft copolymers, and hyperbranched polymers. For instance, one could first polymerize the vinyl group under controlled radical polymerization conditions and then initiate a ring-opening polymerization from the pendant aziridine groups.

Stimuli-Responsive Materials: The aziridine ring is sensitive to changes in pH. This property could be exploited to create stimuli-responsive materials that undergo changes in their structure or properties in response to acidic conditions. Such materials could find applications in drug delivery, sensors, and smart coatings.

Advanced Cross-linking Strategies: Further investigation into the kinetics and mechanisms of cross-linking with this compound-containing polymers could lead to more efficient and controllable cross-linking processes. pcimag.com This includes exploring the use of different catalysts and reaction conditions to tailor the cross-link density and network structure. pcimag.com

Bioconjugation and Biomedical Applications: The reactivity of the aziridine ring towards nucleophiles makes it a candidate for bioconjugation reactions, allowing for the attachment of polymers to proteins, peptides, or other biomolecules. This could lead to the development of new biomaterials for tissue engineering, drug delivery, and diagnostics.

Broader Impact on Advanced Organic Synthesis, Materials Science, and Chemical Innovation

The exploration of this compound and related bifunctional monomers has a broader impact that extends beyond the specific applications of this compound.

Innovation in Monomer Design: The concept of combining two distinct reactive functionalities within a single monomer is a powerful strategy for creating novel polymers with complex architectures and tailored properties. The study of this compound encourages the design and synthesis of other multifunctional monomers with unique combinations of reactive groups.

Sustainable and High-Performance Materials: The use of aziridine-based cross-linkers can lead to the development of high-performance coatings and adhesives with improved durability and longevity, potentially reducing the need for frequent replacement and contributing to sustainability. covestro.com Furthermore, the versatility of this chemistry allows for the development of materials with specific functionalities that can address key challenges in areas such as healthcare, electronics, and energy. wiseguyreports.commarketintelo.com

Q & A

What are efficient solvent-free methods for synthesizing 1-(4-Ethenylphenyl)aziridine derivatives?

Basic Synthesis Methodology

A solvent-free approach using α-methylpentenol and 1-phenylethylamine as reactants achieves high yields (e.g., 90% for 1-(4-chlorophenyl)methyl derivatives). The reaction proceeds via nucleophilic substitution under thermal conditions (100°C), followed by purification via silica gel chromatography. Structural validation employs H NMR, C NMR, and HRMS to confirm aziridine ring formation and substituent positioning .

How do reaction parameters influence the regioselective ring-opening of non-activated aziridines?

Advanced Reaction Optimization

Microwave-assisted ring-opening of 2-(acetoxymethyl)aziridines with lithium aluminium hydride (LiAlH) demonstrates temperature- and solvent-dependent regioselectivity. For example, in DMSO at 100°C, nucleophilic attack occurs preferentially at the less substituted aziridine carbon, yielding 1-aryl derivatives (83–90% purity). Reaction monitoring via H NMR and IR spectroscopy confirms regiochemical outcomes, with steric and electronic effects dictating selectivity .

What spectroscopic techniques confirm the structural integrity of synthesized aziridine compounds?

Basic Characterization

Key techniques include:

- NMR : H NMR identifies vinyl methyl proton shifts (e.g., upfield shifts due to aromatic shielding in Z/E isomers) . P NMR (22.48 ppm singlet) and COSY spectra resolve aziridine-phosphonate linkages .

- MS/IR : HRMS validates molecular formulas, while IR confirms functional groups (e.g., acetoxymethyl stretches at 1740 cm) .

What strategies enable stereochemical control in asymmetric aziridine synthesis?

Advanced Stereoselective Synthesis